(4-((4-Fluorophenyl)amino)quinolin-2-yl)(thiomorpholino)methanone
CAS No.: 1226433-46-0
Cat. No.: VC5225190
Molecular Formula: C20H18FN3OS
Molecular Weight: 367.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1226433-46-0 |
|---|---|
| Molecular Formula | C20H18FN3OS |
| Molecular Weight | 367.44 |
| IUPAC Name | [4-(4-fluoroanilino)quinolin-2-yl]-thiomorpholin-4-ylmethanone |
| Standard InChI | InChI=1S/C20H18FN3OS/c21-14-5-7-15(8-6-14)22-18-13-19(20(25)24-9-11-26-12-10-24)23-17-4-2-1-3-16(17)18/h1-8,13H,9-12H2,(H,22,23) |
| Standard InChI Key | NTRGFIRLECRBFM-UHFFFAOYSA-N |
| SMILES | C1CSCCN1C(=O)C2=NC3=CC=CC=C3C(=C2)NC4=CC=C(C=C4)F |
Introduction
(4-((4-Fluorophenyl)amino)quinolin-2-yl)(thiomorpholino)methanone is a complex organic compound belonging to the quinoline derivatives class. It features a 4-fluorophenyl group and a thiomorpholino moiety, which are crucial for its potential pharmacological properties. This compound is of interest in medicinal chemistry due to its structural complexity and potential interactions with biological targets.
Key Features:
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Molecular Formula: CHFNOS
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Molecular Weight: 367.4 g/mol
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CAS Number: 1226433-46-0
Synthesis Steps:
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Formation of the Quinoline Core: This involves the synthesis of the quinoline ring structure, which is a critical step in forming the compound.
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Introduction of the 4-Fluorophenyl Group: This step involves attaching the 4-fluorophenyl group to the quinoline core.
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Attachment of the Thiomorpholino Moiety: The final step involves linking the thiomorpholino group to the quinoline core.
Potential Applications:
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Pharmacological Properties: The compound could serve as a lead for drug development due to its potential interactions with biological targets.
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In Vitro Studies: These would be necessary to evaluate its binding affinities and inhibition constants against specific targets.
Comparison with Similar Compounds
Similar quinoline derivatives have shown promising pharmacological properties. For example, compounds like (4-((2-Fluorophenyl)amino)quinolin-3-yl)(thiomorpholino)methanone have been studied for their potential in medicinal chemistry. Additionally, quinoline-oxadiazole hybrids have been explored for their anticancer and antimicrobial activities .
Comparison Table:
| Compound | Molecular Formula | Molecular Weight | CAS Number |
|---|---|---|---|
| (4-((4-Fluorophenyl)amino)quinolin-2-yl)(thiomorpholino)methanone | CHFNOS | 367.4 | 1226433-46-0 |
| (4-((2-Fluorophenyl)amino)quinolin-3-yl)(thiomorpholino)methanone | Not specified | Not specified | Not specified |
| 2-(2-(4-Bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole | Not specified | Not specified | Not specified |
Future Directions:
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In Vitro and In Vivo Studies: Necessary to determine its efficacy and safety.
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Structure-Activity Relationship (SAR) Studies: To optimize its pharmacological properties.
References:
- EvitaChem. (2025). (4-((2-Fluorophenyl)amino)quinolin-3-yl)(thiomorpholino)methanone.
- PMC. (2024). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies.
- ChemSrc. (2024). (4-((4-Fluorophenyl)amino)quinolin-2-yl)(thiomorpholino)methanone.
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